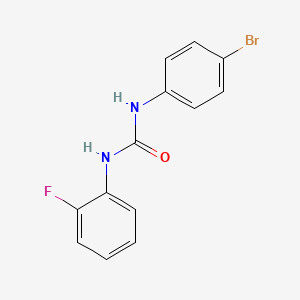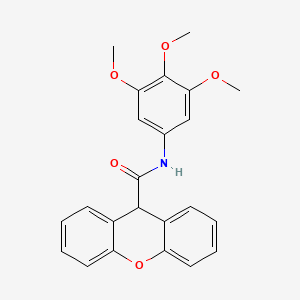
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol
Descripción general
Descripción
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol is a complex organic compound that features a phenol group substituted with two chlorine atoms and a sulfonyl group attached to a piperazine ring with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol typically involves multiple steps, starting with the preparation of the phenol derivative and the piperazine derivative The phenol derivative can be synthesized by chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions
The final step involves the coupling of the phenol derivative with the piperazine derivative under suitable reaction conditions, such as the presence of a base and a solvent like dichloromethane or toluene. The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atoms may result in various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperazine and sulfonyl groups can interact with other regions of the target molecule. These interactions can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenol: Lacks the piperazine and sulfonyl groups, making it less complex and with different reactivity.
4-phenylpiperazine: Lacks the phenol and chlorine substituents, resulting in different chemical properties and applications.
Sulfonylphenol derivatives: Compounds with similar sulfonyl and phenol groups but different substituents on the aromatic ring.
Uniqueness
2,4-Dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing chlorine atoms and the bulky piperazine-sulfonyl group makes it distinct from other similar compounds.
Propiedades
IUPAC Name |
2,4-dichloro-6-(4-phenylpiperazin-1-yl)sulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c17-12-10-14(18)16(21)15(11-12)24(22,23)20-8-6-19(7-9-20)13-4-2-1-3-5-13/h1-5,10-11,21H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEFPDOGBNHJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(C(=CC(=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-imidazol-2-ylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4242114.png)
![2,5-dichloro-N-ethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4242118.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-3,4-dimethoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4242128.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4242132.png)

![2-cyclohexyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4242143.png)
![13-butyl-17-[2-(3,4-dimethoxyphenyl)ethyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B4242147.png)

![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-piperidin-1-ylpyrrolidine-2,5-dione](/img/structure/B4242159.png)

![ethyl 4-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4242168.png)
![N-(pyridin-2-ylmethyl)-2-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide](/img/structure/B4242192.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B4242193.png)
